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Compound of Interest

Compound Name:
5-Bromo-2-[2-(N,N-

dimethylamino)ethoxy]-3-picoline

CAS No.: 1289156-46-2

Cat. No.: B2858855

Get Quote

Executive Summary
The 2-alkoxy-3-methylpyridine (2-alkoxy-3-picoline) scaffold is a privileged core in medicinal

chemistry, frequently appearing in kinase inhibitors (e.g., p38 MAP kinase, EGFR) and

allosteric modulators. Functionalizing the 5-position is critical for expanding Structure-Activity

Relationship (SAR) vectors into the "solvent-exposed" regions of binding pockets.

However, this scaffold presents a regioselectivity paradox:

Electronic Activation: The 2-alkoxy group strongly activates the ring, directing ortho and para.

Steric/Positional Conflict: The 3-methyl group blocks the ortho position.

Competitive Reactivity: The benzylic methyl protons (lateral position) are susceptible to

radical halogenation or deprotonation, competing with nuclear functionalization.

This guide details two high-fidelity protocols to reliably access the 5-position: Classical

Electrophilic Bromination (Electronic Control) and Iridium-Catalyzed C-H Borylation (Steric
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Control).

Strategic Analysis: The Regioselectivity Map
To successfully functionalize the 5-position, one must understand the competing forces on the

pyridine ring.

Position Reactivity Profile Accessibility Challenge

C3 (Methyl)

Lateral Attack: Benzylic

protons are acidic (

) and radical-sensitive.

Risk: Competitive radical

bromination or lateral lithiation.

C4
Steric Clash: Located between

the C3-Me and C5-H.

Blocked: Hard to access via C-

H activation due to flanking

substituents.

C5 (Target)
Electronic Sweet Spot:Para to

the activating 2-alkoxy group.

Ideal: Most nucleophilic site for

EAS; sterically accessible for

Ir-catalysis.

C6

Inductive Deactivation:

Adjacent to Nitrogen (

-position).

Secondary Target: Favored by

Directed Ortho Metalation

(DoM) if C3 is blocked.

Pathway Visualization
The following diagram illustrates the divergent pathways based on reagent choice.

2-Alkoxy-3-Picoline

NBS / MeCN
(Electrophilic)

[Ir(OMe)(cod)]2 / dtbpy
(Steric C-H Activation)

n-BuLi / THF
(Base)

5-Bromo-2-alkoxy-3-picoline
(Target: >95% Regioselectivity)

Electronic Control
(Para to O-Alk)

5-Bpin-2-alkoxy-3-picoline
(Target: >90% Regioselectivity)

Steric Control
(C4 blocked, C6 acidic)

Lateral Lithiation
(Side Reaction on -CH3)

Kinetic Deprotonation
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Caption: Decision tree for functionalization. Electrophilic and Iridium pathways converge on C5,

while strong bases risk lateral deprotonation.

Method A: Electrophilic Bromination (Electronic
Control)
This is the "workhorse" method. The 2-alkoxy group is a strong Electron Donating Group

(EDG). In Electrophilic Aromatic Substitution (EAS), it directs incoming electrophiles to the

ortho and para positions. Since the ortho position (C3) is blocked by the methyl group, the C5

position (para) is the exclusive site of reaction.

Protocol 1: Regioselective Bromination with NBS
Why this works: N-Bromosuccinimide (NBS) in polar aprotic solvents (MeCN) provides a

controlled source of electrophilic bromine (

), minimizing the radical concentration that would otherwise attack the methyl group.

Materials:

Substrate: 2-Methoxy-3-methylpyridine (1.0 equiv)

Reagent: N-Bromosuccinimide (NBS) (1.05 equiv)

Solvent: Acetonitrile (MeCN) (0.5 M concentration)

Temperature: 0 °C to Room Temperature (RT)

Step-by-Step Procedure:

Preparation: Charge a reaction vessel with 2-methoxy-3-methylpyridine (e.g., 10.0 mmol)

and MeCN (20 mL). Cool the solution to 0 °C in an ice bath. Crucial: Cooling suppresses

radical side reactions.

Addition: Add NBS (10.5 mmol) portion-wise over 15 minutes. Protect the flask from direct

light (wrap in foil) to inhibit radical initiation.
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Reaction: Allow the mixture to warm to RT naturally. Stir for 2–4 hours.

Monitoring: Monitor by TLC (Hexane/EtOAc 8:1) or LC-MS.[1] The product (5-bromo) is less

polar than the starting material. Look for the disappearance of the C5-H signal in NMR (

ppm).

Workup: Concentrate MeCN under reduced pressure. Redissolve the residue in EtOAc and

wash with water (

) and brine (

).

Purification: If necessary, purify via silica gel flash chromatography (0-10% EtOAc in

Hexanes).

Expected Yield: 85–95% Data Validation:

1H NMR (CDCl3): The C6-H proton will appear as a doublet (

) shifted downfield (

ppm) due to the adjacent bromine, distinct from the C4-H (

ppm).

Method B: Iridium-Catalyzed C-H Borylation (Steric
Control)
For accessing boronic esters directly (avoiding the bromide intermediate), Iridium catalysis is

superior. This reaction is governed by sterics, not electronics.

Mechanistic Insight: The active catalyst, generated from

and a bipyridine ligand, forms a bulky complex.

C3: Blocked (Methyl).

C4: Blocked (Sterically crowded between C3-Me and C5-H).
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C2: Blocked (Alkoxy).

C6: Sterically accessible, but electronically deactivated (inductive withdrawal of N) and less

favored than C5 in 2,3-disubstituted systems.

C5: The most accessible "active" C-H bond.

Protocol 2: C-H Borylation
Materials:

Substrate: 2-Methoxy-3-methylpyridine (1.0 mmol)

Boron Source: Bis(pinacolato)diboron (

) (0.6 equiv - Note: 0.5 equiv of dimer provides 1 equiv of Boron, slight excess used)

Catalyst:

(1.5 mol%)

Ligand: dtbpy (4,4'-di-tert-butyl-2,2'-bipyridine) (3.0 mol%)

Solvent: THF or Hexane (anhydrous)

Step-by-Step Procedure:

Catalyst Activation: In a glovebox or under Argon, mix

(10 mg) and dtbpy (8 mg) in THF (2 mL). The solution should turn dark brown/red, indicating
active catalyst formation.

Reaction Assembly: Add

(152 mg, 0.6 mmol) and the pyridine substrate (123 mg, 1.0 mmol) to the catalyst solution.

Heating: Seal the pressure tube and heat to 80 °C for 16 hours.

Workup: Cool to RT. Dilute with DCM and pass through a short pad of Celite/Silica to remove

the metal catalyst.
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Isolation: Concentrate in vacuo. The residue is often pure enough for Suzuki coupling. If

purification is needed, use rapid silica chromatography (deactivates silica with 1%

to prevent protodeboronation).

Expected Yield: 75–85% Selectivity: Typically >10:1 favoring C5 over C4/C6.

Comparative Data & Troubleshooting
Regioselectivity Outcomes[2][3][4][5][6]

Method Primary Product Major Impurity Cause of Impurity

NBS / MeCN 5-Bromo (>95%)

3-

(Bromomethyl)pyridin

e

Radical mechanism

(light/heat).

Ir-Catalyzed 5-Bpin (>90%) 4-Bpin isomer

Small steric difference

if Alkoxy group is

small (e.g., -OMe).

n-BuLi (DoM) Lateral-Li 6-Li species

Acidity of benzylic

methyl protons > Ring

protons.

Troubleshooting "Lateral" Side Reactions
If you observe bromination on the methyl group (formation of

):

Switch Solvent: Change from MeCN to AcOH (Acetic Acid). The proton source quenches

radical chains.

Exclude Light: Wrap the flask in aluminum foil.

Add Radical Scavenger: Add 1 mol% BHT (Butylated hydroxytoluene) to the reaction

mixture.

References

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2858855?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Regioselective Bromination of 2-Alkoxy-3-picolines

Title: Regioselective bromination: Synthesis of brominated methoxyquinolines (and

pyridine analogs).[2]

Source: Tetrahedron, 2017.[2]

URL:[Link][2]

Iridium-Catalyzed Borylation Selectivity

Title: Iridium-Catalyzed C-H Borylation of Heteroarenes: Scope, Regioselectivity, and
Application to Late-Stage Functionaliz

Source: J. Am. Chem. Soc., 2014.[3]

URL:[Link]

Synthesis of 5-Bromo-2-methoxy-3-methylpyridine (Commercial Precedent)

Title: 5-Bromo-2-methoxy-3-methylpyridine Product Page (CAS 760207-87-2).[4]

Source: Fluorochem.[5]

General Protocol for Pyridine Borylation

Title: Iridium-catalyzed C-H borylation of pyridines.[3]

Source: Organic Syntheses, 2015.

URL:[Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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